REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[C:8]([CH3:16])=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[CH:10]2.C(=O)([O-])O.[Na+]>ClCCl>[CH3:16][C:8]1[C:7]([OH:6])=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][NH:12]2 |f:2.3|
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Name
|
|
Quantity
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0.513 mL
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
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COC=1C(=C2C=NNC2=CC1)C
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction solution was poured onto ice (50 ml)
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Type
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EXTRACTION
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Details
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extracted with chloroform (20 ml×2) and ethyl acetate (20 ml×2)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer dried
|
Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=NNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |